4-(3-Bromobenzoyl)benzaldehyde
Description
4-(3-Bromobenzoyl)benzaldehyde is an aromatic aldehyde derivative characterized by a benzaldehyde core substituted with a 3-bromobenzoyl group. The benzoyl moiety (C₆H₅-C=O) introduces electron-withdrawing effects due to the carbonyl group, while the meta-positioned bromine atom further enhances electrophilicity at the aldehyde site.
Properties
IUPAC Name |
4-(3-bromobenzoyl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrO2/c15-13-3-1-2-12(8-13)14(17)11-6-4-10(9-16)5-7-11/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRDRFZPDWFJEHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)C2=CC=C(C=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.12 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromobenzoyl)benzaldehyde typically involves the following steps:
Bromination: The starting material, 4-bromobenzaldehyde, is prepared by the bromination of benzaldehyde using bromine in the presence of a catalyst such as iron(III) bromide.
Friedel-Crafts Acylation: The brominated benzaldehyde undergoes Friedel-Crafts acylation with 3-bromobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromobenzoyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: 4-[(3-Bromophenyl)carbonyl]benzoic acid.
Reduction: 4-[(3-Bromophenyl)carbonyl]benzyl alcohol.
Substitution: 4-[(3-Methoxyphenyl)carbonyl]benzaldehyde.
Scientific Research Applications
4-(3-Bromobenzoyl)benzaldehyde has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design and development.
Material Science: It is used in the preparation of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(3-Bromobenzoyl)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological activity. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions .
Comparison with Similar Compounds
Substituent Effects on Reactivity and Electronic Properties
Electron-Withdrawing Substituents
- 3-Bromo-4-methylbenzaldehyde (): The bromine atom at the meta position and methyl group at the para position create a mixed electronic environment. The bromine withdraws electrons, while the methyl group donates weakly, influencing reactivity in nucleophilic additions.
- 4-(3-Bromobenzoyl)benzaldehyde : The 3-bromobenzoyl group combines a carbonyl (strongly electron-withdrawing) and bromine (moderately electron-withdrawing), making the aldehyde highly electrophilic. This contrasts with 3-bromo-4-methylbenzaldehyde, where the methyl group slightly offsets electron withdrawal .
Electron-Donating Substituents
- 4-Benzyloxybenzaldehyde (): The benzyloxy group donates electrons via resonance, reducing the aldehyde's electrophilicity. This contrasts sharply with the target compound, where electron withdrawal dominates .
- 4-[4′-(N,N-Diethylamino)styryl]benzaldehyde (DEASB) (): The diethylamino styryl group introduces strong electron-donating effects, enabling solvatochromic behavior. Such properties are absent in this compound due to its electron-deficient structure .
Structural and Physical Properties
*Properties inferred from analogous compounds.
Heterocyclic and Bulky Substituents
- 4-(2-Phenyl-2,3-dihydrobenzo-1,3-oxazepine-4,7-dione)benzaldehyde (): The fused oxazepine ring introduces steric hindrance and rigidity, reducing solubility in polar solvents. In contrast, this compound’s planar structure may favor better solubility in aromatic solvents .
- Mn(II) complex with imidazo-phenanthroline benzaldehyde (): The imidazo-phenanthroline group enables coordination chemistry and nonlinear optical properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
